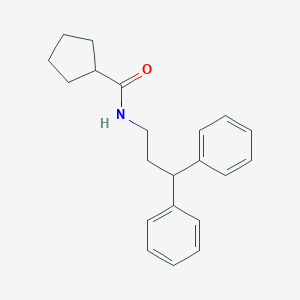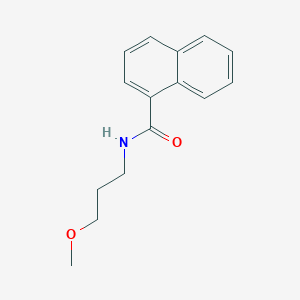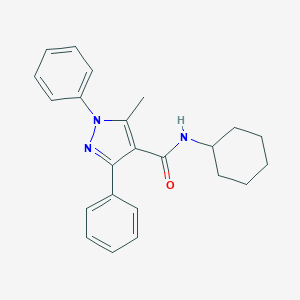
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BAY-678, and it belongs to the class of sulfonamide-based inhibitors.
Mecanismo De Acción
BAY-678 works by binding to the active site of CAIX and inhibiting its activity. CAIX is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction is crucial for the regulation of pH in cancer cells, and its inhibition can lead to the disruption of tumor growth. BAY-678 has been found to be a selective inhibitor of CAIX, with minimal effects on other carbonic anhydrase isoforms.
Biochemical and Physiological Effects
BAY-678 has been found to have minimal toxicity in vitro and in vivo studies. It has been shown to have a high degree of selectivity towards CAIX, with minimal effects on other carbonic anhydrase isoforms. BAY-678 has also been found to have good pharmacokinetic properties, with high solubility and bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY-678 has several advantages for use in lab experiments. It is highly selective towards CAIX, which makes it a useful tool for studying the role of CAIX in cancer cells. BAY-678 has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, BAY-678 has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, BAY-678 is a sulfonamide-based inhibitor, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the study of BAY-678. One potential direction is the development of BAY-678 as a therapeutic agent for cancer. BAY-678 has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another potential direction is the study of BAY-678 in other diseases, such as glaucoma and Alzheimer's disease. BAY-678 has been found to have potential applications in these diseases, and further studies are needed to determine its efficacy. Finally, there is a need for further studies to understand the long-term effects of BAY-678 and its potential side effects.
Métodos De Síntesis
The synthesis of BAY-678 involves the reaction of 4-bromo-3-nitrobenzoic acid with 2-chloro-3-cyanopyridine in the presence of a base to form the intermediate product. The intermediate product is then reacted with diethyl sulfamide in the presence of a catalyst to yield the final product, BAY-678. This synthesis method has been optimized to produce high yields of BAY-678 with high purity.
Aplicaciones Científicas De Investigación
BAY-678 has been extensively studied for its potential applications in cancer research. It has been found to be a potent inhibitor of the enzyme, carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition can lead to the disruption of tumor growth. BAY-678 has also been studied for its potential applications in the treatment of glaucoma, Alzheimer's disease, and inflammation.
Propiedades
Fórmula molecular |
C16H17BrClN3O3S |
|---|---|
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide |
InChI |
InChI=1S/C16H17BrClN3O3S/c1-3-21(4-2)25(23,24)14-10-11(7-8-12(14)17)16(22)20-13-6-5-9-19-15(13)18/h5-10H,3-4H2,1-2H3,(H,20,22) |
Clave InChI |
IHXSPJOLPJNXSH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)Br |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)



![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)
